2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material.
Construction from Trifluoromethyl-Containing Building Blocks: This method involves the construction of the pyridine ring from a building block that already contains the trifluoromethyl group.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group, and the compound can also undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction of the nitro group yields amino-substituted pyridines .
Scientific Research Applications
2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound is used in similar applications but has different reactivity due to the presence of a fluorine atom instead of a chlorine atom.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used in the production of crop-protection products and has different physicochemical properties due to the presence of additional chlorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C7H4ClF3N2O2 |
---|---|
Molecular Weight |
240.57 g/mol |
IUPAC Name |
2-(chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-3-4-1-5(13(14)15)2-6(12-4)7(9,10)11/h1-2H,3H2 |
InChI Key |
KTILWXRZICBXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.